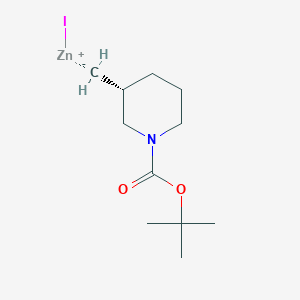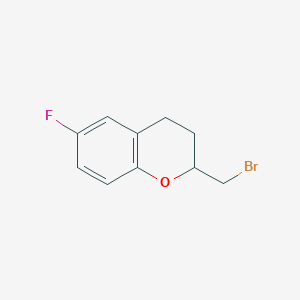
2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” belongs to the class of organic compounds known as chromenes . Chromenes are characterized by a chromene moiety, which consists of a benzene ring fused to a heterocyclic ring containing an oxygen atom . The “2-(Bromomethyl)” and “6-fluoro” parts of the name suggest that the compound has a bromomethyl group and a fluorine atom attached to the chromene structure .
Synthesis Analysis
While specific synthesis methods for “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” were not found, bromomethyl compounds are often synthesized from corresponding aldehydes or ketones . A common method involves the reaction of the carbonyl compound with a brominating agent .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” would be characterized by the presence of a chromene ring, a bromomethyl group, and a fluorine atom . The exact structure would depend on the specific positions of these groups on the chromene ring .Chemical Reactions Analysis
The chemical reactions involving “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” would depend on the reactivity of the bromomethyl and fluoro groups . Bromomethyl groups are often involved in substitution reactions, while fluoro groups are generally quite stable and unreactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” would be influenced by the presence of the chromene ring, the bromomethyl group, and the fluorine atom . These groups could affect properties such as solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized 2H-chromenes
A novel iron-catalyzed synthesis approach for functionalized 2H-chromenes, including derivatives like 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, has been developed. This method leverages intramolecular alkyne-aldehyde metathesis, facilitating the production of a wide range of functionalized 2H-chromenes under mild conditions. The compatibility with various functional groups, including methoxy, fluoro, chloro, bromo, and phenyl, showcases the method's versatility and atom-economical, environmentally friendly nature (Bera et al., 2011).
Catalysis in 2H-Chromene Synthesis
2H-Chromenes are highlighted for their broad spectrum of biological activities, with the 2H-chromene substructure being a critical component in various medicines, natural products, and materials with unique photophysical properties. Research into catalytic methodologies for 2H-chromene synthesis has been categorized into metal catalysis, metal-free Bronsted and Lewis acid/base catalysis, including nonenantioselective organocatalysis, and enantioselective organo-catalysis. These developments underline the structural importance of the benzopyran moiety and the continuous effort to enhance synthetic approaches for these compounds (Majumdar et al., 2015).
Photochemical and Thermal Reactions
The photochromic behavior of chromene derivatives, including 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, has been explored through NMR spectroscopy, revealing the formation of photoisomers under specific conditions. This investigation into the kinetic and photochemical quantum yield ratios of chromene compounds enhances our understanding of their potential applications in photoresponsive materials (Delbaere et al., 2003).
Thiol-Chromene "Click" Reactions for NIR Visualization
A study leveraging the thiol-chromene "click" reaction for rapid thiol detection has shown significant implications in visualizing biological processes. By integrating chromene derivatives with near-infrared (NIR) fluorophores, researchers have developed probes capable of sensitive, specific detection of thiols, contributing to our understanding of oxidative stress, cell apoptosis, and pathophysiological processes in living organisms (Yang et al., 2019).
Kinetic and Thermodynamic Studies
Research into the kinetics and synthesis of chromene derivatives, including 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, underscores the importance of these compounds in medicinal chemistry. Studies focusing on reaction mechanisms, activation parameters, and theoretical investigations provide valuable insights into the efficient synthesis and potential applications of chromene derivatives in drug discovery and development (Asheri et al., 2016).
Safety and Hazards
Wirkmechanismus
- The primary target of 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in the modulation of immune responses.
- 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene interacts with Cereblon, acting as a Cereblon E3 ligase modulator . This class of drugs, also known as immunomodulatory imide drugs (IMiDs) , contains an imide group.
- The affected pathways include those associated with TNF (tumor necrosis factor) , IL-6 (interleukin-6) , VEGF (vascular endothelial growth factor) , and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
2-(bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h2,4-5,9H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKCUSMTFGMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)

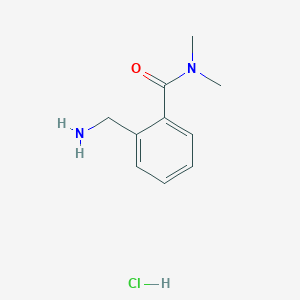

![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)
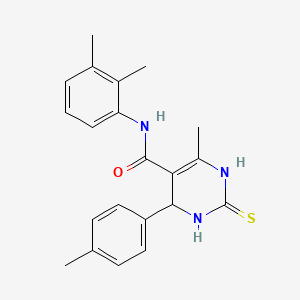

![2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2613731.png)
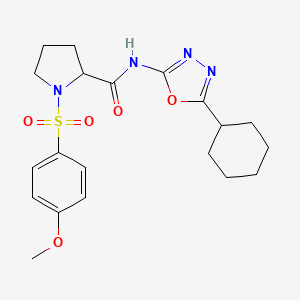
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2613734.png)
